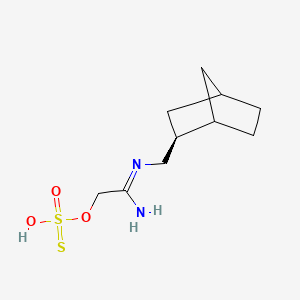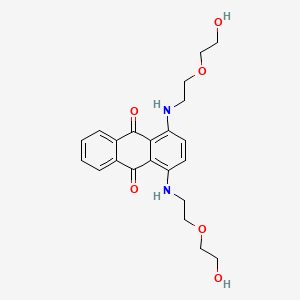
1,4-Bis((2-(2-hydroxyethoxy)ethyl)amino)anthra-9,10-quinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis((2-(2-hydroxyethoxy)ethyl)amino)anthra-9,10-quinone is a chemical compound that belongs to the class of anthraquinone derivatives Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and as intermediates in organic synthesis
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis((2-(2-hydroxyethoxy)ethyl)amino)anthra-9,10-quinone typically involves the functionalization of the anthraquinone core with hydroxyethoxyethyl groups. One common method involves the reaction of 1,4-diaminoanthraquinone with ethylene glycol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve multi-step synthesis processes, starting from readily available raw materials such as anthraquinone and ethylene glycol. The process may include steps like nitration, reduction, and subsequent functionalization to introduce the hydroxyethoxyethyl groups. The reaction conditions are optimized to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions
1,4-Bis((2-(2-hydroxyethoxy)ethyl)amino)anthra-9,10-quinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted anthraquinone derivatives, which can have different functional groups attached to the core structure, enhancing their chemical and physical properties.
科学研究应用
1,4-Bis((2-(2-hydroxyethoxy)ethyl)amino)anthra-9,10-quinone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with DNA and inhibit cell proliferation.
Industry: It is used in the production of dyes and pigments, as well as in the development of new materials with specific properties.
作用机制
The mechanism of action of 1,4-Bis((2-(2-hydroxyethoxy)ethyl)amino)anthra-9,10-quinone involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the normal function of the genetic material and inhibiting cell division. It may also generate reactive oxygen species (ROS) that can induce oxidative stress and damage cellular components, leading to cell death. The specific molecular targets and pathways involved in these processes are still under investigation.
相似化合物的比较
Similar Compounds
1,4-Diaminoanthraquinone: A precursor in the synthesis of 1,4-Bis((2-(2-hydroxyethoxy)ethyl)amino)anthra-9,10-quinone.
1,4-Bis((2-(dimethylamino)ethyl)amino)anthra-9,10-quinone: Another derivative with different substituents on the amino groups.
1,4-Bis((2-(2-methoxyethoxy)ethyl)amino)anthracene-9,10-dione: A similar compound with methoxyethoxyethyl groups.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical and physical properties. These properties make it particularly suitable for applications in dye synthesis, biological research, and potential therapeutic uses. Its ability to interact with DNA and generate ROS sets it apart from other similar compounds, highlighting its potential in medical research.
属性
CAS 编号 |
47645-63-6 |
|---|---|
分子式 |
C22H26N2O6 |
分子量 |
414.5 g/mol |
IUPAC 名称 |
1,4-bis[2-(2-hydroxyethoxy)ethylamino]anthracene-9,10-dione |
InChI |
InChI=1S/C22H26N2O6/c25-9-13-29-11-7-23-17-5-6-18(24-8-12-30-14-10-26)20-19(17)21(27)15-3-1-2-4-16(15)22(20)28/h1-6,23-26H,7-14H2 |
InChI 键 |
DIDIQVVJJPBEGG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NCCOCCO)NCCOCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


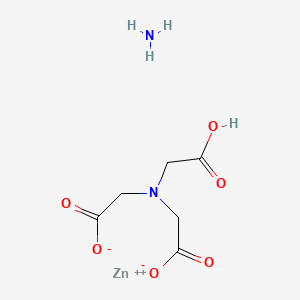
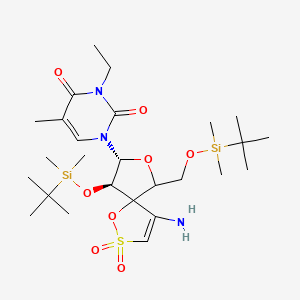
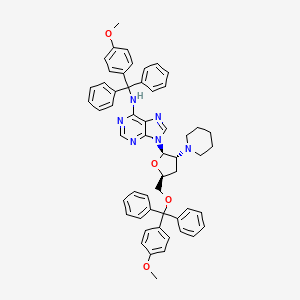

![1-Nitro-6b,7a,8,9-tetrahydrobenzo[1,12]tetrapheno[8,9-b]oxirene-8,9-diol](/img/structure/B12795843.png)

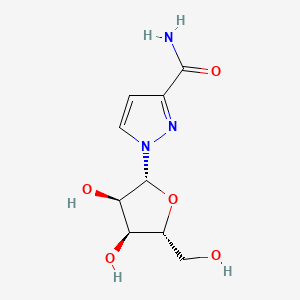
![2-[2-[(1-Oxo-2-propenyl)oxy]ethoxy]ethyl 2-(4-chlorobenzoyl)benzoate](/img/structure/B12795852.png)


![15-methyl-13-oxa-15,22-diazapentacyclo[12.9.0.03,12.04,9.016,21]tricosa-1(14),3(12),4,6,8,10,16,18,20,22-decaen-2-one](/img/structure/B12795865.png)
